
2-(2-Fluorophenyl)-3-methylbutanoic acid
Vue d'ensemble
Description
2-Fluorophenylacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Synthesis Analysis
While specific synthesis methods for “2-(2-Fluorophenyl)-3-methylbutanoic acid” were not found, a related compound, (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid, was synthesized and analyzed using techniques like FTIR, NMR, and X-ray crystallography .Applications De Recherche Scientifique
Aromatic Compounds in Beverages
Gracia-Moreno et al. (2015) investigated the significance of various hydroxy acids, including 2-(2-Fluorophenyl)-3-methylbutanoic acid, in wines and other alcoholic beverages. They developed a method for the quantitative determination of these compounds, contributing to the understanding of their sensory effects in beverages. This research helps in the analysis and quality control of alcoholic beverages, especially wines (Gracia-Moreno et al., 2015).
PET Imaging Agents for Tumor Detection
Qiao et al. (2009) synthesized F-18 labeled fluoroarylvaline derivatives, including a variant of 2-(2-Fluorophenyl)-3-methylbutanoic acid, to evaluate their potential as PET imaging agents for tumor detection. The study involved comparing these derivatives with existing imaging agents and demonstrated the superiority of the synthesized compounds in certain aspects, marking a significant step in the development of more effective imaging agents for cancer diagnosis (Qiao et al., 2009).
Synthesis of Pharmaceuticals
Wang Li-quan (2008) conducted research on the synthesis of Repaglinide, an antidiabetic drug, from 2-fluorobenzaldehyde. This synthesis involved the use of 1-(2-fluorophenyl)-3-methylbutanone, a closely related compound, showcasing the application of such fluorinated compounds in pharmaceutical synthesis. The study emphasizes the role of fluorinated aromatic compounds in the development and production of important medications (Wang Li-quan, 2008).
Analytical Chemistry and Material Science
Lee and Zaera (2006) explored the adsorption characteristics of (S)-(+)-2-methylbutanoic acid, a compound structurally similar to 2-(2-Fluorophenyl)-3-methylbutanoic acid, on Pt(111) single-crystal surfaces. Their work provided insights into chiral templating of surfaces, which is crucial in areas such as catalysis, material science, and the development of enantioselective surfaces (Lee & Zaera, 2006).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-5-3-4-6-9(8)12/h3-7,10H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXENHAVLBVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734414 | |
| Record name | 2-(2-Fluorophenyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-3-methylbutanoic acid | |
CAS RN |
1181574-74-2 | |
| Record name | 2-(2-Fluorophenyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






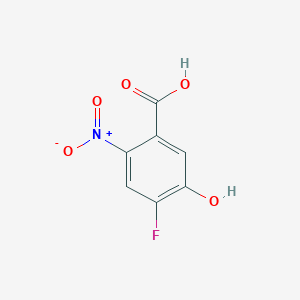
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)
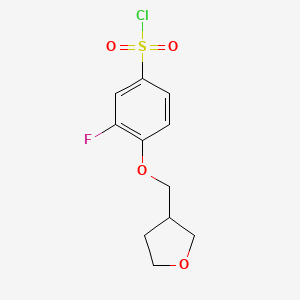




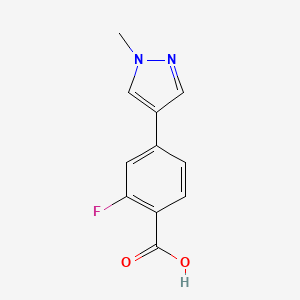
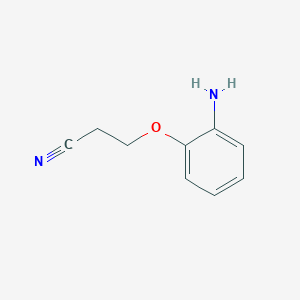
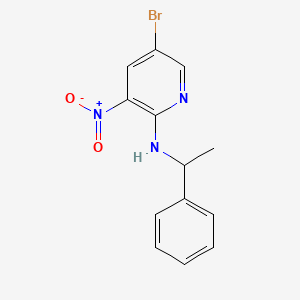
![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)